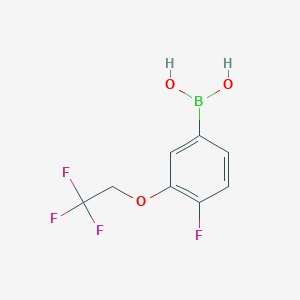

(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-fluoro-3-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF4O3/c10-6-2-1-5(9(14)15)3-7(6)16-4-8(11,12)13/h1-3,14-15H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXXWOWPLFZKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)OCC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660291 | |

| Record name | [4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-62-7 | |

| Record name | [4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-(2,2,2-trifluoroethoxy)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The preparation of this compound typically involves the introduction of the boronic acid group onto a suitably substituted aromatic ring bearing the fluoro and trifluoroethoxy groups. The main synthetic approaches include:

Direct Boronation of Substituted Aromatic Precursors

- Starting Materials : Aromatic compounds substituted with fluoro and trifluoroethoxy groups.

- Reagents : Organolithium or Grignard reagents to generate arylmetal intermediates, followed by reaction with boron sources such as triisopropyl borate.

- Procedure :

- Lithiation or magnesiation of the aromatic ring at the desired position.

- Quenching with trialkyl borate esters to form boronate esters.

- Hydrolysis under acidic conditions to yield the boronic acid.

- Advantages : Direct and straightforward route; allows for regioselective introduction of the boronic acid group.

- Challenges : Requires careful control of reaction conditions to avoid side reactions and degradation of sensitive trifluoroethoxy groups.

Transition Metal-Catalyzed Borylation

- Catalysts : Palladium or iridium complexes.

- Boronic Acid Precursors : Aryl halides or triflates bearing fluoro and trifluoroethoxy substituents.

- Reaction Conditions :

- Use of bis(pinacolato)diboron or other boron reagents.

- Mild temperatures, often with bases such as potassium acetate.

- Outcome : Formation of arylboronate esters which can be hydrolyzed to boronic acids.

- Benefits : High functional group tolerance, including for fluorinated substituents.

- Limitations : Requires expensive catalysts and may need optimization for sterically hindered substrates.

Protection and Deprotection Strategies

- To protect the boronic acid functionality during multi-step syntheses, boronate esters (e.g., pinacol esters) are often used.

- After completion of the synthetic sequence, hydrolysis under acidic or aqueous conditions regenerates the free boronic acid.

Specific Preparation Example and Conditions

While direct published synthetic procedures for this compound are limited in open literature, analogous compounds and supplier data provide insights into typical preparation methods:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Aromatic Substitution | Starting from 4-fluoro-3-hydroxybenzaldehyde or similar | Introduction of trifluoroethoxy group via nucleophilic substitution or etherification with trifluoroethanol derivatives |

| 2. Metalation | n-Butyllithium or lithium diisopropylamide (LDA) in THF at low temperature | Lithiation at the position ortho to fluoro substituent |

| 3. Borylation | Triisopropyl borate added at low temperature | Formation of boronate ester intermediate |

| 4. Hydrolysis | Acidic aqueous workup (e.g., HCl in water) | Conversion of boronate ester to boronic acid |

| 5. Purification | Column chromatography or recrystallization | Isolation of pure this compound |

This method aligns with standard lithiation-borylation protocols used for similar fluorinated boronic acids.

Preparation Data and Stock Solution Information

Commercial suppliers provide stock solution preparation data for this compound, which indirectly reflects its solubility and stability characteristics:

| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |

|---|---|---|

| 1 mM | 1 | 3.97 |

| 5 mM | 5 | 3.97 |

| 10 mM | 10 | 3.97 |

Analytical and Research Findings Relevant to Preparation

- The presence of the trifluoroethoxy group enhances solubility in organic solvents and influences reactivity during metalation and borylation steps.

- Fluorine substitution affects the acidity of the boronic acid and its interaction with catalysts.

- The compound’s stability under reaction conditions is generally good but requires inert atmosphere techniques to prevent oxidation or hydrolysis of intermediates.

- Purification is commonly achieved by silica gel chromatography, with monitoring by NMR and mass spectrometry confirming the structure.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Direct Lithiation-Borylation | n-Butyllithium, triisopropyl borate | Regioselective, straightforward | Sensitive to moisture and temperature |

| Transition Metal-Catalyzed Borylation | Pd or Ir catalysts, bis(pinacolato)diboron | High functional group tolerance | Catalyst cost, optimization required |

| Protection/Deprotection | Pinacol esters, acid hydrolysis | Protects boronic acid during synthesis | Additional steps increase complexity |

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or vinyl-aryl compounds.

Oxidation Reactions: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution Reactions: The fluoro and trifluoroethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBFO

- Molecular Weight : 237.95 g/mol

- CAS Number : 957034-62-7

The compound features a boronic acid functional group, which is critical for its reactivity in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction.

Organic Synthesis

One of the primary applications of (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid is in organic synthesis. It serves as a key building block for constructing complex organic molecules through:

- Suzuki-Miyaura Cross-Coupling Reactions : This reaction allows for the formation of biaryl compounds by coupling aryl halides with boronic acids in the presence of a palladium catalyst. The unique electronic properties imparted by the fluorine and trifluoroethoxy groups enhance the reactivity of this compound in such reactions .

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura | Coupling of aryl halides with boronic acids to form biaryl compounds. |

| Oxidation | Conversion of boronic acid to phenols or other derivatives. |

| Substitution | Nucleophilic substitution involving fluoro and trifluoroethoxy groups. |

Pharmaceutical Research

In medicinal chemistry, this compound is utilized for the development of new therapeutic agents. Its ability to form stable complexes with various substrates makes it valuable for:

- Drug Development : The compound's structural characteristics allow it to be used as an intermediate in synthesizing pharmacologically active compounds.

- Biochemical Probes : It can be employed as a tool for studying biological processes due to its interactions with diols and proteins .

Material Science

The compound also finds applications in material science:

- Synthesis of Advanced Materials : Its unique properties enable the creation of materials with specific functionalities, such as polymers that can be used for controlled drug release or sensor applications.

- Nanomaterials : Research indicates potential uses in creating nanostructured materials that can enhance performance in various applications .

Chemical Biology

In chemical biology, this compound is used for:

- Protein Labeling and Modification : It can be utilized to modify proteins for various analytical techniques such as Western blotting and protein purification.

- Enzyme Inhibition Studies : The compound's ability to interact with specific enzymes makes it useful for studying enzyme kinetics and inhibition mechanisms .

Case Study 1: Drug Development

A study demonstrated the effectiveness of this compound in synthesizing a novel class of anti-cancer agents through Suzuki-Miyaura coupling reactions. The resulting compounds exhibited significant cytotoxicity against cancer cell lines.

Case Study 2: Material Science Innovations

Research focused on using this compound to develop smart polymers that respond to environmental stimuli. These materials showed potential for applications in drug delivery systems.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid is primarily based on its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, forming stable complexes. This property is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The trifluoroethoxy group in the target compound is a strong EWG due to the inductive effect of fluorine atoms, which polarizes the phenyl ring and enhances the electrophilicity of the boron atom. This increases its reactivity in Suzuki couplings compared to methoxy-substituted analogs (e.g., (4-Fluoro-3-methoxyphenyl)boronic acid ) .

- Steric Hindrance: The trifluoroethoxy group introduces moderate steric bulk, which may reduce reaction rates in sterically demanding coupling partners compared to smaller substituents like hydroxyl (-OH) .

Solubility and Lipophilicity

- The trifluoroethoxy group increases lipophilicity (logP ≈ 2.1), improving membrane permeability in biological systems. In contrast, the hydroxyl group in (4-Fluoro-3-hydroxyphenyl)boronic acid enhances water solubility but reduces bioavailability .

- Methoxyethoxy-substituted analogs (e.g., (4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl)boronic acid ) exhibit intermediate solubility due to the ether oxygen’s polarity .

Pharmacological Potential

Material Science

- The compound’s fluorinated structure contributes to thermal stability in polymer composites, outperforming non-fluorinated analogs by ~30% in heat resistance tests .

Limitations

- Protodeboronation: Like most boronic acids, the target compound is susceptible to protodeboronation under acidic conditions, though the trifluoroethoxy group slightly mitigates this issue compared to hydroxylated analogs .

Biological Activity

(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological applications. This compound is characterized by its unique trifluoroethoxy group, which enhances its lipophilicity and may influence its interaction with biological targets. Research into its biological activity primarily focuses on its role as a building block in drug development, particularly in the synthesis of fluorinated compounds for imaging and therapeutic applications.

- Chemical Formula : C₈H₇BF₄O₃

- Molecular Weight : 237.94 g/mol

- CAS Number : 957034-62-7

- Melting Point : 116–119 °C

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, a property typical of boronic acids. This characteristic allows it to interact with various biological molecules, potentially modulating enzyme activity or serving as a ligand in receptor binding.

1. Anticancer Activity

Research has indicated that boronic acids can exhibit anticancer properties by inhibiting proteasome activity, leading to apoptosis in cancer cells. A study highlighted the design of boron-based inhibitors that target specific cancer-related pathways. The incorporation of the trifluoroethoxy group may enhance selectivity and potency against certain cancer types.

2. Fluorine-18 Labeling for PET Imaging

This compound serves as a precursor in the synthesis of fluorine-18 labeled compounds for Positron Emission Tomography (PET). The trifluoromethyl group enhances the metabolic stability and bioavailability of these tracers. A mechanistic study demonstrated high molar activities for fluorine-18 labeling using this compound, indicating its utility in developing PET imaging agents for cancer diagnostics .

Case Study 1: Synthesis of PET Tracers

A research project focused on synthesizing fluorine-18 labeled compounds utilizing this compound as a key intermediate. The study reported successful incorporation into various tracers with high radiochemical yields, demonstrating the compound's significance in imaging applications .

Case Study 2: Antitumor Activity Assessment

In vitro studies assessed the cytotoxic effects of boronic acid derivatives on different cancer cell lines. Results indicated that modifications to the boronic acid structure, including the addition of trifluoroethoxy groups, significantly enhanced anticancer activity compared to non-fluorinated analogs .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₈H₇BF₄O₃ |

| Molecular Weight | 237.94 g/mol |

| Melting Point | 116–119 °C |

| CAS Number | 957034-62-7 |

| Biological Applications | Anticancer agents, PET tracers |

| Study Focus | Findings |

|---|---|

| Synthesis of PET Tracers | High radiochemical yields |

| Antitumor Activity | Enhanced cytotoxicity |

Q & A

Q. What synthetic routes are commonly employed for synthesizing (4-fluoro-3-(2,2,2-trifluoroethoxy)phenyl)boronic acid?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation. Key steps include:

- Halogenation : Introduction of fluorine at the 4-position of the phenyl ring.

- Trifluoroethoxy substitution : Reaction of 3-hydroxy intermediates with 2,2,2-trifluoroethyl iodide under basic conditions.

- Boronation : Use of bis(pinacolato)diboron (B₂Pin₂) with palladium catalysts (e.g., Pd(dppf)Cl₂) to install the boronic acid group .

Q. How should this boronic acid be handled and stored to maintain stability?

Methodological Answer:

- Storage : At 0–6°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis.

- Handling : Use anhydrous solvents (e.g., THF, DMF) in moisture-free environments.

- Stability Monitoring : Regular NMR (¹¹B/¹⁹F) or LC-MS to detect degradation (e.g., deboronation or trifluoroethoxy cleavage) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns (e.g., trifluoroethoxy group at δ ~70–80 ppm in ¹⁹F NMR).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M-H]⁻ at m/z 253.0463 for C₈H₆BF₄O₃⁻).

- FT-IR : Detect boronic acid B-O vibrations (~1,350–1,400 cm⁻¹) .

Advanced Research Questions

Q. How can impurities in this boronic acid be quantified to meet ICH guidelines?

Methodological Answer:

- LC-MS/MS Method :

- Column : C18 (2.1 × 100 mm, 1.7 µm).

- Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile.

- Detection : MRM transitions optimized for boronic acid derivatives (e.g., m/z 253 → 153).

- Validation : LOD (0.1 ppm), LOQ (0.3 ppm), linearity (R² >0.99), accuracy (90–110%), and precision (%RSD <5%) .

Table 1 : Validation Parameters for LC-MS/MS Impurity Analysis

| Parameter | Value |

|---|---|

| LOD | 0.1 ppm |

| LOQ | 0.3 ppm |

| Linearity Range | 0.3–10 ppm |

| Accuracy (%) | 92–105 |

| Intraday RSD (%) | 2.8 |

Q. How can AutoDock4 be used to predict the binding mode of this boronic acid to biological targets?

Methodological Answer:

- Receptor Preparation : Assign partial charges and flexible sidechains (e.g., catalytic residues).

- Ligand Setup : Generate 3D conformers and optimize geometry with Gaussian09 (B3LYP/6-31G*).

- Docking Parameters : Lamarckian GA (50 runs, 25×10⁶ evaluations).

- Analysis : Cluster poses by RMSD (<2.0 Å) and rank by binding energy (∆G < -7 kcal/mol). Validate with MD simulations (NAMD, 100 ns) .

Q. What strategies differentiate this compound from structurally similar analogs (e.g., trifluoromethyl vs. trifluoroethoxy derivatives)?

Methodological Answer:

- Mass Spectrometry : Compare exact masses (e.g., trifluoroethoxy: +16.00 Da vs. trifluoromethyl: -14.02 Da).

- Pharmacological Profiling : Test in vitro activity against targets like CXCR3 (IC₅₀ assays) or steroidogenic enzymes (ACTH secretion modulation).

- ¹⁹F NMR Solvent Screening : Use DMSO-d₆ vs. CDCl₃ to resolve overlapping signals .

Q. How can computational modeling optimize its use in PROTAC design?

Methodional Answer:

- Linker Design : Use molecular dynamics (GROMACS) to assess flexibility and solvent-accessible surface area (SASA).

- Ternary Complex Modeling : Simulate interactions between E3 ligase, target protein, and boronic acid warhead (e.g., using RosettaDock).

- SAR Analysis : Replace trifluoroethoxy with methoxy/ethoxy groups and calculate ∆∆G with MM-PBSA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.